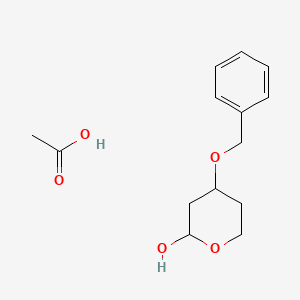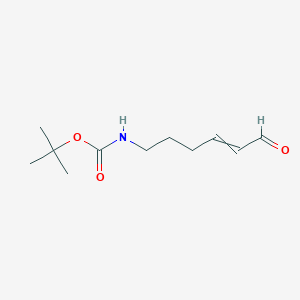stannane CAS No. 648905-01-5](/img/structure/B12602153.png)
[4-(Methanesulfonyl)-3-methoxyphenyl](trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methanesulfonyl)-3-methoxyphenylstannane: is an organotin compound that features a methanesulfonyl group and a methoxy group attached to a phenyl ring, which is further bonded to a trimethylstannane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonyl)-3-methoxyphenylstannane typically involves the reaction of 4-(methanesulfonyl)-3-methoxyphenyl halide with trimethylstannane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trimethylstannane group can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The methanesulfonyl group can be reduced to a thiol group under reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various organotin compounds.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organotin compounds.
- Acts as a reagent in various organic transformations.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(Methanesulfonyl)-3-methoxyphenylstannane exerts its effects involves interactions with various molecular targets. The trimethylstannane group can interact with biological macromolecules, potentially disrupting their function. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, thereby altering their activity.
Vergleich Mit ähnlichen Verbindungen
- [4-(Methanesulfonyl)-3-methoxyphenyl]boronic acid
- [4-(Methanesulfonyl)-3-methoxyphenyl]chloride
- [4-(Methanesulfonyl)-3-methoxyphenyl]amine
Comparison:
- 4-(Methanesulfonyl)-3-methoxyphenylstannane is unique due to the presence of the trimethylstannane group, which imparts distinct chemical reactivity and potential applications.
- [4-(Methanesulfonyl)-3-methoxyphenyl]boronic acid is commonly used in Suzuki-Miyaura coupling reactions.
- [4-(Methanesulfonyl)-3-methoxyphenyl]chloride is a versatile intermediate in organic synthesis.
- [4-(Methanesulfonyl)-3-methoxyphenyl]amine has applications in medicinal chemistry due to its potential biological activity.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Eigenschaften
CAS-Nummer |
648905-01-5 |
|---|---|
Molekularformel |
C11H18O3SSn |
Molekulargewicht |
349.04 g/mol |
IUPAC-Name |
(3-methoxy-4-methylsulfonylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O3S.3CH3.Sn/c1-11-7-5-3-4-6-8(7)12(2,9)10;;;;/h4-6H,1-2H3;3*1H3; |
InChI-Schlüssel |
YORBZMYCVMCXBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[Sn](C)(C)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


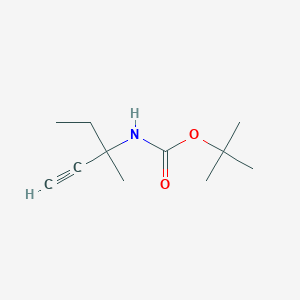
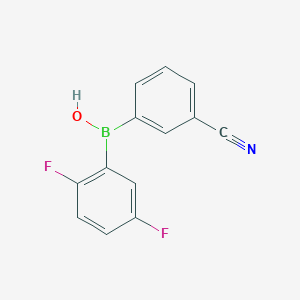

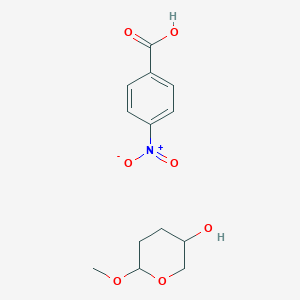
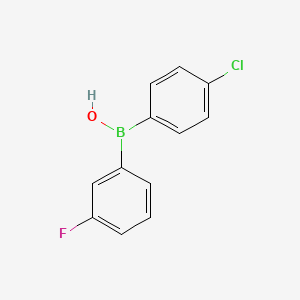
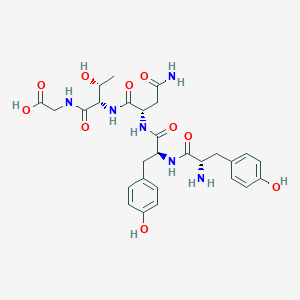
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
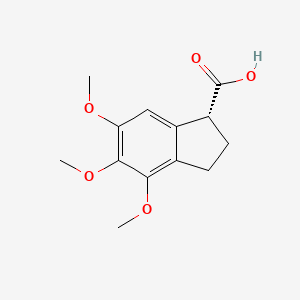
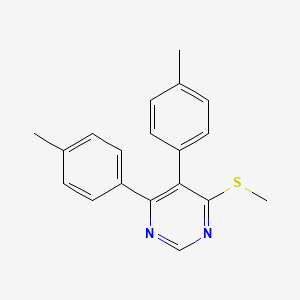
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
